5-Ethoxycarbonylfurfurylzinc chloride

Catalog No.
S1915353
CAS No.
352530-38-2
M.F
C8H9ClO3Zn
M. Wt
254 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxycarbonylfurfurylzinc chloride

CAS Number

352530-38-2

Product Name

5-Ethoxycarbonylfurfurylzinc chloride

IUPAC Name

chlorozinc(1+);ethyl 5-methanidylfuran-2-carboxylate

Molecular Formula

C8H9ClO3Zn

Molecular Weight

254 g/mol

InChI

InChI=1S/C8H9O3.ClH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SRAVCWBINQFNRB-MIIBGCIDSA-L

SMILES

CCOC(=O)C1=CC=C(O1)[CH2-].Cl[Zn+]

Canonical SMILES

CCOC(=C1C=CC(=C)O1)[O-].Cl[Zn+]

Isomeric SMILES

CCO/C(=C/1\C=CC(=C)O1)/[O-].Cl[Zn+]

5-Ethoxycarbonylfurfurylzinc chloride is a chemical compound with the molecular formula C8_8H9_9ClO3_3Zn. It features a furfuryl moiety, which is derived from furan, and is characterized by the presence of an ethoxycarbonyl group and a zinc chloride component. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthesis and Properties

5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound with the chemical formula C₈H₉ClO₃Zn. It is typically sold commercially as a 0.5M solution in tetrahydrofuran (THF) []. Research on 5-ECFZnCl is relatively limited, but its properties suggest potential applications in organic synthesis.

Potential Applications in Organic Synthesis

Organozinc compounds like 5-ECFZnCl are known for their ability to act as nucleophiles in organic reactions. The presence of the zinc atom bound to a carbon atom with an attached leaving group (chlorine in this case) makes the carbon atom susceptible to attack by electron-deficient species [].

Some potential applications of 5-ECFZnCl in organic synthesis include:

  • Carbopalladation: 5-ECFZnCl could potentially be used as a nucleophile in carbopalladation reactions, where a carbon-palladium bond is formed. This could be useful for the synthesis of complex organic molecules [].
  • Negishi coupling: Negishi coupling is a powerful tool for carbon-carbon bond formation. While not all organozinc compounds are suitable for Negishi coupling, further research could explore the potential utility of 5-ECFZnCl in this type of reaction [].
Typical of organozinc compounds. These reactions include:

  • Nucleophilic Substitution: The zinc atom can act as a nucleophile, facilitating the substitution of halides in organic molecules.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Negishi reactions, to form carbon-carbon bonds.
  • Addition Reactions: It can add to electrophilic centers, making it useful in synthesizing more complex organic structures.

The synthesis of 5-Ethoxycarbonylfurfurylzinc chloride typically involves the reaction of furfuryl alcohol with ethyl chloroformate to form the ethoxycarbonyl derivative, followed by treatment with zinc chloride. The general steps are:

  • Formation of Ethoxycarbonyl Furfuryl:
    • React furfuryl alcohol with ethyl chloroformate under basic conditions to obtain 5-ethoxycarbonylfurfural.
  • Formation of Zinc Complex:
    • Treat the resulting product with zinc chloride in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to yield 5-Ethoxycarbonylfurfurylzinc chloride.

5-Ethoxycarbonylfurfurylzinc chloride has several potential applications:

  • Organic Synthesis: It serves as a reagent in various organic transformations, particularly in forming carbon-carbon bonds.
  • Pharmaceutical Development: Its unique structure may enable the development of novel therapeutic agents.
  • Material Science: Potential uses in creating functional materials through polymerization or other chemical processes.

Interaction studies involving 5-Ethoxycarbonylfurfurylzinc chloride focus on its reactivity with various substrates and its role in catalysis. Research indicates that:

  • The compound can interact with different electrophiles, enhancing its utility in synthetic chemistry.
  • Studies on its interaction with biological molecules are necessary to elucidate any pharmacological effects.

Several compounds share structural or functional similarities with 5-Ethoxycarbonylfurfurylzinc chloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Zinc AcetateZinc salt of acetic acidSimpler structure; more common in biological systems
5-MethylfurfuralMethyl-substituted furfuralLacks zinc coordination; used mainly as a flavoring agent
2-Furanylboronic AcidBoron-containing compoundUtilized primarily in cross-coupling; lacks ethoxycarbonyl group
Furfuryl AlcoholAlcohol derivative of furanNo metal coordination; serves as a precursor for various derivatives

5-Ethoxycarbonylfurfurylzinc chloride stands out due to its combination of furfural chemistry and organozinc reactivity, making it particularly valuable for specialized synthetic applications.

Dates

Modify: 2024-04-15

Explore Compound Types